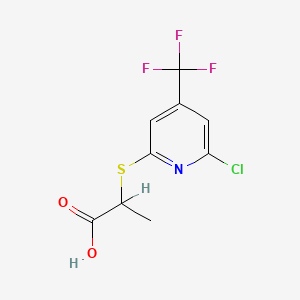

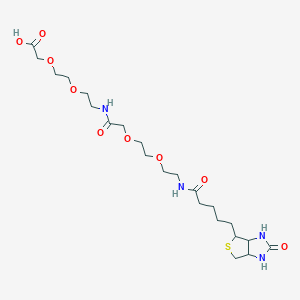

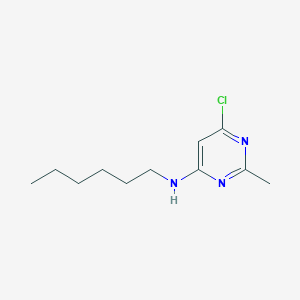

![molecular formula C13H15N3O2 B1487753 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid CAS No. 1275311-69-7](/img/structure/B1487753.png)

4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid

Vue d'ensemble

Description

“4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The molecular formula of “4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid” is C13H15N3O2 . It contains an imidazole ring, which has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Antibacterial Applications

Imidazole derivatives, including our compound of interest, have been shown to possess significant antibacterial properties. They can be synthesized to target a variety of bacterial strains, including those resistant to other antibiotics. This makes them valuable in the development of new antibacterial agents that can overcome antibiotic resistance, a growing concern in public health .

Antifungal Applications

Similar to their antibacterial uses, imidazole derivatives also exhibit antifungal activity. They can be formulated into creams, ointments, or oral medications to treat fungal infections. Their mechanism of action typically involves disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Anticancer Research

The structural motif of imidazole is present in many compounds that show promise in anticancer research. These compounds can interfere with the proliferation of cancer cells by targeting specific pathways involved in cell division and survival. Researchers are exploring the potential of imidazole derivatives as chemotherapeutic agents .

Anti-inflammatory and Analgesic Effects

Imidazole derivatives are known to exhibit anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response and provide relief from pain, making them potential candidates for the treatment of chronic inflammatory diseases and pain management .

Antiviral Properties

The imidazole ring is a key feature in several antiviral drugs. It can be engineered to inhibit viral replication by targeting viral enzymes or proteins. This application is particularly relevant in the ongoing search for effective treatments against emerging viral infections .

Gastrointestinal Therapeutics

Compounds containing the imidazole ring, such as omeprazole and pantoprazole, are well-established in the treatment of gastrointestinal disorders. They work by reducing gastric acid secretion, thereby providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-3-[(5-methyl-1H-imidazol-4-yl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-3-4-10(13(17)18)5-11(8)14-6-12-9(2)15-7-16-12/h3-5,7,14H,6H2,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJMFNGYTLOLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NCC2=C(NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)

![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)

![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)

![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)